Cas no 2202364-30-3 (1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one)
![1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one structure](https://www.kuujia.com/scimg/cas/2202364-30-3x500.png)
1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- Z2498120119
- EN300-26587863
- 2202364-30-3
- 1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
- 1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one
-
- Inchi: 1S/C21H28N2O3/c1-3-18(24)22-14-11-21(12-15-22,17-8-6-5-7-9-17)19(25)23-13-10-20(26,4-2)16-23/h3,5-9,26H,1,4,10-16H2,2H3
- InChI Key: OXRSFLUQFQCGOC-UHFFFAOYSA-N
- SMILES: C(N1CCC(C(N2CCC(CC)(O)C2)=O)(C2=CC=CC=C2)CC1)(=O)C=C
Computed Properties
- Exact Mass: 356.20999276g/mol
- Monoisotopic Mass: 356.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.8Ų
- XLogP3: 2
Experimental Properties
- Density: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 586.5±50.0 °C(Predicted)
- pka: 14.58±0.20(Predicted)
1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587863-0.05g |
2202364-30-3 | 90% | 0.05g |
$246.0 | 2023-09-13 |
1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one Related Literature
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one
Introduction to 1-[4-[[3-Ethyl-3-hydroxy-1-pyrrolidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one (CAS No. 2202364-30-3)
1-[4-[[3-Ethyl-3-hydroxy-1-pyrrolidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2202364-30-3, represents a confluence of heterocyclic chemistry and polyfunctional molecular design, making it a subject of extensive research and development.
The molecular framework of this compound is characterized by the presence of multiple functional groups, including an ester moiety derived from the 3-Ethyl-3-hydroxy-1-pyrrolidinyl fragment and an aromatic ring substituent on the piperidine core. Such structural features not only contribute to its distinct chemical reactivity but also open up possibilities for diverse biological applications. The 2-propen-1-one (acrylone) functionality further enhances its potential as a synthetic intermediate, enabling the formation of complex derivatives with tailored properties.
In recent years, there has been a surge in interest regarding compounds with piperidine and pyrrolidine scaffolds due to their prevalence in bioactive molecules. The incorporation of these nitrogen-containing heterocycles into pharmacophores has been widely explored for their ability to modulate biological pathways effectively. Specifically, the 4-phenyl-1-piperidinyl moiety is known for its role in enhancing binding affinity and selectivity in drug design, making it a valuable component in the development of novel therapeutic agents.
The 3-Ethyl-3-hydroxy-1-pyrrolidinyl group adds another layer of complexity to this molecule, introducing both hydrophilic and lipophilic characteristics that can influence solubility and membrane permeability. This balance is crucial in drug design, as it determines how well a compound can be absorbed and distributed within the body. The presence of both ethyl and hydroxyl substituents also suggests potential for hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have indicated that 1-[4-[3-Ethyl-3-hydroxy-1-pyrrolidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one] may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in therapeutic contexts. For instance, its structural motif resembles known inhibitors of kinases and other enzyme families involved in cancer progression and inflammatory diseases.
The acrylone functionality (2-propen-1-one) is particularly noteworthy for its reactivity in forming Michael addition products, which are pivotal in constructing more elaborate molecular architectures. This property has been leveraged in the synthesis of peptidomimetics and other bioactive peptides where such intermediates serve as key building blocks. The ability to undergo such transformations makes this compound a versatile tool in medicinal chemistry.
In light of current research trends, there is growing emphasis on developing small molecule modulators that can selectively target specific disease pathways without off-target effects. The unique combination of functional groups in 1-[4-[3-Ethyl-3-hydroxy-1-pyrrolidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one] positions it as a potential lead compound for such endeavors. Its structural features offer opportunities to fine-tune interactions with biological targets, thereby enhancing efficacy while minimizing side effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic strategies include condensation reactions between appropriately substituted pyrrolidine derivatives and phenylpiperidine precursors, followed by functional group transformations to introduce the acrylone moiety. Advances in green chemistry principles have also prompted researchers to explore more sustainable synthetic routes, reducing waste and energy consumption without compromising product quality.
Evaluation of the pharmacokinetic properties of 1-[4-[3-Ethyl-3-hydroxy-1-pyrrolidinyl]carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one] is essential for understanding its potential as a drug candidate. Studies have begun to explore its metabolic stability, solubility profiles, and distribution within biological systems using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These data are critical for predicting how the compound will behave within vivo environments.
The impact of this research extends beyond academic curiosity; it holds implications for drug discovery pipelines across pharmaceutical companies worldwide. By providing insights into novel molecular architectures and reaction pathways, compounds like 1-[4-[< strong >3-Ethyl - 3 - hydroxy - 1 - pyrrolidin y l strong >] carbonyl] - [4 - phen y l - 1 - piper id i ny l strong >] ] - [2 - prop en - 1 - o ne strong >] (CAS No. 2202364-30.< strong >3 strong >) contribute to the broader goal of developing safer, more effective treatments for human diseases.
2202364-30-3 (1-[4-[(3-Ethyl-3-hydroxy-1-pyrrolidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one) Related Products
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)




